![molecular formula C13H17ClN2S B5187912 1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazole hydrochloride CAS No. 126484-23-9](/img/structure/B5187912.png)
1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazole hydrochloride
Overview
Description
1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazole hydrochloride is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and is commonly known as ETIM. This compound has been extensively studied for its various biochemical and physiological effects, making it a valuable tool in scientific research.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazole hydrochloride involves the inhibition of various enzymes. It works by binding to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of ETIM used.
Biochemical and Physiological Effects:
1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazole hydrochloride has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and xenobiotics. ETIM has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazole hydrochloride in lab experiments include its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function. However, the use of ETIM can also have limitations, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research involving 1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazole hydrochloride. One potential area of study is the development of new drugs and therapies based on the inhibition of specific enzymes. Another area of research could involve the use of ETIM in the study of the role of enzymes in disease states, such as cancer and inflammation. Additionally, the potential use of ETIM as a diagnostic tool for certain diseases is an area that warrants further investigation.
Conclusion:
In conclusion, 1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazole hydrochloride is a valuable tool in scientific research. Its ability to selectively inhibit the activity of certain enzymes makes it useful in the study of their function and the development of new drugs and therapies. Further research into the biochemical and physiological effects of ETIM, as well as its potential future applications, is warranted.
Synthesis Methods
The synthesis of 1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazole hydrochloride is a multi-step process that involves the reaction of various reagents. The most commonly used method for synthesizing ETIM is the reaction of 1-ethyl-2-phenyl-1H-imidazole with ethanethiol in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain 1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazole hydrochloride.
Scientific Research Applications
1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazole hydrochloride has a wide range of scientific research applications. It is primarily used as a tool for studying the mechanism of action of various enzymes and proteins. ETIM is known to inhibit the activity of certain enzymes, making it useful in the study of their function. It is also used in the development of new drugs and therapies.
properties
IUPAC Name |
1-ethyl-5-ethylsulfanyl-2-phenylimidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S.ClH/c1-3-15-12(16-4-2)10-14-13(15)11-8-6-5-7-9-11;/h5-10H,3-4H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSGMVYNIDMETE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1C2=CC=CC=C2)SCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155196 | |
Record name | 1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride | |
CAS RN |
126484-23-9 | |
Record name | 1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126484239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 1-ethyl-1-(ethylthio)-2-phenyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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